1,2-Dihydronaphthalene
Overview
Description
1,2-Dihydronaphthalene is a bicyclic hydrocarbon, which resembles naphthalene but shows partial unsaturation in one of its rings. Its derivatives find wide applications in natural compounds of therapeutic interest.
This compound is a dihydronaphthalene hydrogenated at C-1 and C-2.
Scientific Research Applications
Catalytic Asymmetric Construction
1,2-Dihydronaphthalenes are significant in both medicinal and synthetic chemistry. The oxidative N-heterocyclic carbene-catalyzed cascade annulation reactions using benzodiketones and enals under oxidative conditions are used to produce 1,2-dihydronaphthalenes. This process affords a variety of these compounds with high yield, diastereoselectivity, and enantioselectivity. The resulting products can be transformed into compounds such as alcohols, amides, and epoxides (Perveen et al., 2017).
Thermolysis Studies
The liquid-phase thermolysis of 1,2-dihydronaphthalene was studied in a batch reactor, showing that product distributions agree with calculations based on a free-radical scheme. This research aids in understanding the kinetic behavior of this compound under various conditions (Allen & Gavalas, 1983).
Thermodynamic Properties
Research on the thermodynamic properties of gaseous this compound includes methods like combustion-bomb calorimetry, adiabatic heat-capacity calorimetry, and densitometry. This research provides critical data on the standard molar entropies, enthalpies, and Gibbs free energies of formation, essential for understanding the compound's behavior under various conditions (Chirico & Steele, 2008).
NMR Spectroscopy Applications
This compound and its derivatives' n.m.r. spectra have been studied to understand their molecular structure and behavior. This research provides insights into the equilibrium and structural preferences of these molecules (Cook et al., 1969).
Infrared Spectroscopy and Astrophysics
This compound has been examined using infrared absorption spectroscopy and multiphoton infrared photodissociation action spectroscopy, contributing to a better understanding of the formation of H2 in the interstellar medium. This research highlights the role of this compound in astrophysical processes (Vala et al., 2009).
Electrolysis in Organic Synthesis
The electro-reduction of naphthalene, which produces this compound, has been explored in various solvents. This research is significant for understanding the selectivity and efficiency of this process in organic synthesis (Misono et al., 1968).
Photochemistry and Ring Contraction
The photochemistry of this compound oxide and its rearrangement to ring-contracted products like indan have been studied. This research is essential for understanding the photochemical behavior of this compound derivatives (White et al., 1993).
Mechanism of Action
Target of Action
1,2-Dihydronaphthalene primarily targets the naphthalene 1,2-dioxygenase enzyme . This enzyme is found in certain strains of bacteria, such as Pseudomonas putida . The enzyme plays a crucial role in the initial steps of naphthalene degradation .
Mode of Action
It is known that the enzyme catalyzes the incorporation of oxygen into naphthalene, a process that is essential for the degradation of this compound .
Biochemical Pathways
This compound is involved in the naphthalene catabolic pathway . The enzyme naphthalene 1,2-dioxygenase catalyzes the conversion of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene . This is a key step in the degradation of naphthalene, which is an important process in certain bacteria that can utilize naphthalene as a source of carbon and energy .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may be readily absorbed and distributed in biological systems . The metabolism and excretion of this compound are likely to be influenced by the specific enzymes and transporters present in different organisms .
Result of Action
The action of this compound on its target enzyme results in the degradation of naphthalene, a polycyclic aromatic hydrocarbon . This process is beneficial for certain bacteria that can utilize naphthalene as a source of carbon and energy . The specific molecular and cellular effects of this compound’s action depend on the organism and the specific biochemical context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of naphthalene and the specific strains of bacteria can affect the activity of this compound . Additionally, factors such as temperature, pH, and the presence of other compounds can also influence the action of this compound .
Safety and Hazards
1,2-Dihydronaphthalene is a combustible liquid and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
1,2-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of oxidation processes. It is known to interact with enzymes such as naphthalene 1,2-dioxygenase, which catalyzes the initial oxidation of this compound to form cis-1,2-dihydroxy-1,2-dihydronaphthalene . This interaction is crucial as it represents the first step in the biodegradation pathway of naphthalene derivatives. Additionally, this compound can interact with other proteins and biomolecules involved in oxidative stress responses, potentially influencing cellular redox states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s interaction with naphthalene 1,2-dioxygenase involves the formation of a complex that facilitates the addition of oxygen atoms to the naphthalene ring, resulting in the production of dihydrodiol intermediates . This enzymatic activity is essential for the subsequent steps in the metabolic degradation of naphthalene derivatives. Additionally, this compound may act as an inhibitor or activator of other enzymes, depending on the cellular context and the presence of cofactors.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of aromatic hydrocarbons. The primary pathway involves its oxidation by naphthalene 1,2-dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene, which is further metabolized by other enzymes . This pathway is crucial for the detoxification and removal of naphthalene derivatives from the cellular environment. The interaction of this compound with specific cofactors and enzymes can influence metabolic flux and the levels of various metabolites.
Properties
IUPAC Name |
1,2-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWROAQVVDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858713 | |
Record name | 1,2-Dihydronaphthalene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |
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Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, faintly yellow-green, liquid; [MSDSonline] | |
Record name | 1,2-Dihydronaphthalene | |
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Vapor Pressure |
0.28 [mmHg] | |
Record name | 1,2-Dihydronaphthalene | |
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CAS No. |
447-53-0, 29828-28-2 | |
Record name | 1,2-Dihydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |
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Record name | 1,2-Dihydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |
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Record name | Naphthalene, dihydro- | |
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Record name | 1,2-DIHYDRONAPHTHALENE | |
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Record name | 1,2-Dihydronaphthalene | |
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Record name | 1,2-dihydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |
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Record name | 1,2-DIHYDRONAPHTHALENE | |
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Retrosynthesis Analysis
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